4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid
Description
4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Properties
IUPAC Name |
4-(1,2-benzothiazole-3-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S/c18-14(13-11-3-1-2-4-12(11)21-17-13)16-10-7-5-9(6-8-10)15(19)20/h1-8H,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQZGWFGMKMSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method involves suspending the zinc salt of 4-amino-3-mercaptobenzoic acid in pyridine and reacting it with para-nitro benzoyl chloride at 80°C for an hour. This mixture is then treated with thionyl chloride (SOCl2) to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often focus on optimizing reaction conditions to increase yield and reduce environmental impact. Green chemistry approaches, such as using CO2 as a raw material and employing catalytic processes, are being explored to make the synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]benzoic acid include other benzothiazole derivatives, such as:
- 2-(4′-Nitrophenyl)-benzothiazole-6-carbonyl chloride
- 2-Aminobenzenethiol derivatives
- Thioamide-based benzothiazoles
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which imparts unique biological activities and chemical reactivity. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry and biochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
